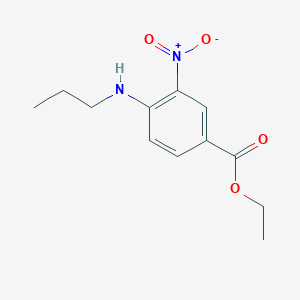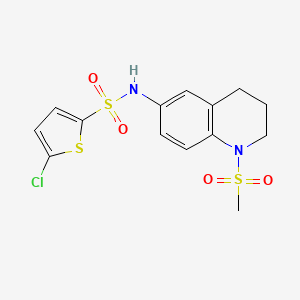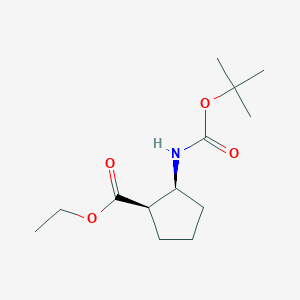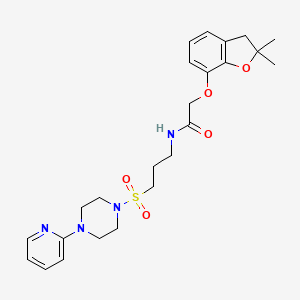![molecular formula C21H27N5O3S B2776304 1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 898350-38-4](/img/structure/B2776304.png)
1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H27N5O3S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The synthesis of 1,2,4-Triazole derivatives, including compounds with structures similar to the one , has been explored for their antimicrobial activities. These compounds have been found to possess moderate to good antimicrobial activities against various test microorganisms, highlighting their potential as antimicrobial agents. This synthesis pathway often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to the production of novel compounds with potential therapeutic applications (Bektaş et al., 2010).
Biological Activity and Structure-Activity Relationship Studies
Another research area involves the synthesis of 1,2,4-Triazole derivatives containing a piperazine nucleus to explore their biological activities, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These studies also incorporate molecular docking to validate the enzyme inhibitory potentials of these compounds, offering insights into their structure-activity relationships and potential as antifungals and other therapeutic agents (Mermer et al., 2018).
Anticancer Activity
Compounds with similar structures have been synthesized and evaluated for their anticancer activities. The synthesis of 1,2,4-triazine derivatives bearing a piperazine amide moiety and their investigation against breast cancer cells have shown promising antiproliferative agents, comparing their efficacy with known anticancer drugs like cisplatin. This suggests their potential application in cancer treatment, highlighting the importance of structural modifications in enhancing biological activity (Yurttaş et al., 2014).
Synthesis Techniques and Green Chemistry
Research into 1,2,4-Triazole derivatives also extends to the development of synthesis techniques, including green chemistry approaches such as microwave and ultrasound-mediated techniques. These methods aim to optimize synthesis conditions, reduce environmental impact, and improve the efficiency of producing compounds with potential biological activities (Mermer et al., 2018).
Electrochemical Synthesis and Modification
Electrochemical synthesis based on the oxidation of compounds similar to the one , in the presence of nucleophiles, has been explored for creating new derivatives. This technique provides a facile and environmentally friendly method for synthesizing phenylpiperazine derivatives, demonstrating the versatility and potential for modification of 1,2,4-Triazole derivatives for various applications (Nematollahi & Amani, 2011).
Eigenschaften
IUPAC Name |
1-[4-[(4-ethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-4-17-22-21-26(23-17)20(28)19(30-21)18(15-6-8-16(9-7-15)29-5-2)25-12-10-24(11-13-25)14(3)27/h6-9,18,28H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNLADDWKFNMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)
![3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2776224.png)


![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)




![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)


![N-(2-fluorophenyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776244.png)